molecular formula C20H21N B2495458 8-Butyl-5H,6H,11H-benzo[a]carbazole CAS No. 117766-85-5

8-Butyl-5H,6H,11H-benzo[a]carbazole

Cat. No.: B2495458
CAS No.: 117766-85-5
M. Wt: 275.395
InChI Key: GTKVFWWJWBRZEJ-UHFFFAOYSA-N
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Description

8-Butyl-5H,6H,11H-benzo[a]carbazole is a complex organic compound with the molecular formula C20H21N. It features a unique structure consisting of multiple aromatic rings and a butyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl-5H,6H,11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Butyl-5H,6H,11H-benzo[a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .

Scientific Research Applications

8-Butyl-5H,6H,11H-benzo[a]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Butyl-5H,6H,11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

8-Butyl-5H,6H,11H-benzo[a]carbazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-butyl-6,11-dihydro-5H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-2-3-6-14-9-12-19-18(13-14)17-11-10-15-7-4-5-8-16(15)20(17)21-19/h4-5,7-9,12-13,21H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKVFWWJWBRZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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